molecular formula C12H5Br3O B12886954 1,3,9-Tribromo-dibenzofuran CAS No. 617707-42-3

1,3,9-Tribromo-dibenzofuran

Cat. No.: B12886954
CAS No.: 617707-42-3
M. Wt: 404.88 g/mol
InChI Key: JEOGXAUSKOAEOJ-UHFFFAOYSA-N
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Description

1,3,9-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, a compound consisting of two benzene rings fused to a central furan ring. The molecular formula of this compound is C12H5Br3O, and it has a molecular weight of 404.879 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve refluxing the mixture in a suitable solvent like chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,3,9-Tribromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Hydroxy-dibenzofuran, amino-dibenzofuran.

    Reduction: Dibenzofuran.

    Oxidation: Dibenzofuran-2,3-dione.

Scientific Research Applications

1,3,9-Tribromo-dibenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,9-Tribromo-dibenzofuran involves its interaction with specific molecular targets. For instance, its bromine atoms can form halogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Comparison

1,3,9-Tribromo-dibenzofuran is unique due to the specific positioning of the bromine atoms on the dibenzofuran core. This positioning influences its chemical reactivity and biological activity compared to other brominated derivatives. For example, the tribromobenzene isomers have different melting points and molecular interactions due to their distinct molecular symmetries . Similarly, methyldibenzofuran derivatives exhibit different thermochemical properties and biological activities .

Properties

CAS No.

617707-42-3

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

1,3,9-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-6-4-8(15)12-10(5-6)16-9-3-1-2-7(14)11(9)12/h1-5H

InChI Key

JEOGXAUSKOAEOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C3=C(O2)C=C(C=C3Br)Br

Origin of Product

United States

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